molecular formula C19H21ClN2O2 B6031088 1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one

1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one

Cat. No.: B6031088
M. Wt: 344.8 g/mol
InChI Key: XTDRRGLTGYLTPY-UHFFFAOYSA-N
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Description

1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a chlorophenyl group, and a hydroxyphenyl group

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-5-1-3-14(9-16)7-8-22-13-17(11-19(22)24)21-12-15-4-2-6-18(23)10-15/h1-6,9-10,17,21,23H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDRRGLTGYLTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the chlorophenyl and hydroxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

    Introduction of the Hydroxyphenyl Group: This can be done through hydroxylation reactions or by using hydroxy-substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other pyrrolidinone derivatives, chlorophenyl compounds, and hydroxyphenyl compounds.

    Uniqueness: The combination of the pyrrolidinone ring, chlorophenyl group, and hydroxyphenyl group in a single molecule gives it unique chemical and biological properties, making it a valuable compound for research and development.

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